

Application Notes and Protocols: Diastereoselective Michael Addition in Sporothriolide Synthesis

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Compound of Interest		
Compound Name:	Sporothriolide	
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These application notes provide a detailed overview and experimental protocol for a key step in the total synthesis of **Sporothriolide**, a natural product with antifungal and antibacterial properties. The focus is on the highly diastereoselective Michael addition reaction used to establish crucial stereocenters in the molecule's core structure.

Introduction

The total synthesis of **Sporothriolide**, achieved in seven steps with an overall yield of 21%, employs a pivotal diastereoselective Michael addition to construct the C3 and C3a stereogenic centers.[1][2][3][4] This reaction involves the conjugate addition of a chiral oxazolidinone derivative to a nitro olefin, resulting in the formation of the desired product as a single diastereomer.[1][2] This high level of stereocontrol is critical for the successful synthesis of the biologically active natural product.

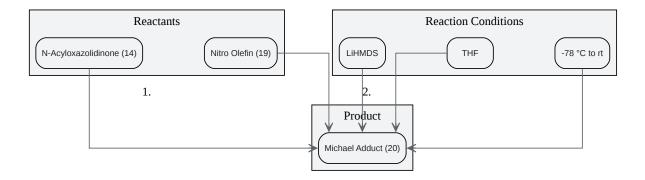
Key Transformation: Diastereoselective Michael Addition

The central transformation is the Michael addition of the enolate of N-acyloxazolidinone 14 to the nitro olefin 19. This reaction proceeds with exceptional diastereoselectivity, affording the



adduct 20 in a 73% yield as a single diastereomer.[1][2] The stereochemical outcome is directed by the chiral auxiliary, an (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one moiety.

Reaction Scheme:



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Caption: Logical workflow of the diastereoselective Michael addition.

Data Presentation

The following table summarizes the quantitative data for the key Michael addition step and the preparation of the necessary starting materials.



Compoun d	Descripti on	Starting Materials	Reagents & Condition s	Yield (%)	Diastereo meric Ratio	Referenc e
14	(S,E)-3- (Dec-3- enoyl)-4- isopropyl- 5,5- diphenylox azolidin-2- one	(E)-Dec-3- enoic acid, (S)-4- isopropyl- 5,5- diphenylox azolidin-2- one	Et3N, pivaloyl chloride, n- BuLi, THF, 0°C to rt	86	N/A	[1][2]
19	(E)-1-(4- methoxyph enyl)-2- nitroethene	p- Anisaldehy de, nitrometha ne	n-BuNH2, rt, 14 days	N/A	N/A	[1][2][5]
20	Michael Adduct	N- Acyloxazoli dinone (14), Nitro Olefin (19)	LiHMDS, THF, -78 °C to rt	73	Single diastereom er	[1][2]

Experimental Protocols Synthesis of (S,E)-3-(Dec-3-enoyl)-4-isopropyl-5,5diphenyloxazolidin-2-one (14)

- To a stirred solution of (E)-dec-3-enoic acid (157 mg, 0.923 mmol) in anhydrous THF (4.6 mL) at 0 °C, triethylamine (0.141 mL, 1.01 mmol) is added, followed by pivaloyl chloride (0.136 mL, 1.11 mmol).
- The mixture is stirred at 0 °C for 2 hours.



- In a separate flask, a solution of (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one (357 mg, 1.27 mmol) in anhydrous THF (3.0 mL) is cooled to 0 °C, and n-butyllithium (1.58 M in hexane, 0.84 mL, 1.3 mmol) is added.
- The resulting solution of the lithium salt is then added to the mixed anhydride solution at -30
 °C.
- The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.
- The reaction is quenched with saturated aqueous NH4Cl solution and the product is extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
- The crude product is purified by silica gel column chromatography to afford compound 14 (86% yield).

Synthesis of (E)-1-(4-methoxyphenyl)-2-nitroethene (19)

A mixture of p-anisaldehyde and nitromethane is treated with a catalytic amount of n-butylamine and kept at room temperature for 14 days to yield the desired nitro olefin 19.[5]

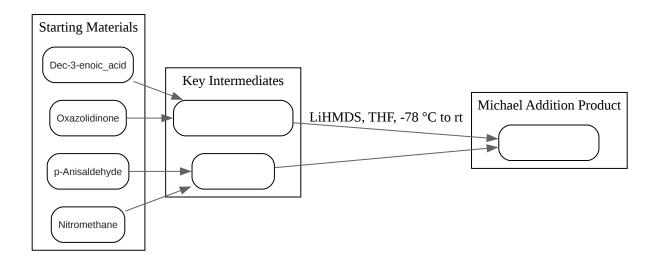
Diastereoselective Michael Addition to afford Compound 20

- To a stirred solution of the N-acyloxazolidinone 14 in anhydrous THF at -78 °C, a solution of lithium hexamethyldisilazide (LiHMDS) in THF is added dropwise.
- The resulting enolate solution is stirred at -78 °C for 30 minutes.
- A solution of the nitro olefin 19 in anhydrous THF is then added dropwise to the reaction mixture at -78 °C.
- The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 16 hours.



- The reaction is quenched with saturated aqueous NH4Cl solution, and the product is extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
- The crude product is purified by silica gel column chromatography to give the Michael adduct 20 as a single diastereomer (73% yield).

Visual Representation of the Synthetic Pathway



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Caption: Synthetic route to the key Michael adduct 20.

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